molecular formula C7H12ClNO2 B2711556 (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride CAS No. 2137717-74-7

(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride

Cat. No. B2711556
CAS RN: 2137717-74-7
M. Wt: 177.63
InChI Key: KMOPZLUEJMECES-PACXSXMQSA-N
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Description

(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride, also known as (-)-CPCA, is a synthetic compound that belongs to the class of tropane derivatives. Tropanes are a group of compounds that have been widely used as central nervous system stimulants and local anesthetics. (-)-CPCA is a potent inhibitor of the dopamine transporter (DAT), which is a protein that regulates the concentration of dopamine in the brain. In

Scientific Research Applications

Synthesis and Derivative Research

  • A study by Waldmann and Braun (1991) explored the asymmetric synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. They focused on the formation of chiral iminium ions and the subsequent reactions with cyclopentadiene, highlighting the potential of these compounds in organic synthesis (Waldmann & Braun, 1991).

Improvement in Synthetic Methods

  • Tararov et al. (2002) reported an improved synthesis method for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. This method streamlined the production process and corrected previously reported data on the specific rotation of the α-amino acid (Tararov et al., 2002).

Conformational Analysis

  • Research by Radchenko et al. (2009) involved practical syntheses of conformationally restricted nonchiral pipecolic acid analogues. These syntheses provided valuable insights into the conformational properties of these compounds (Radchenko et al., 2009).

Applications in Organocatalysis

  • A study by Armstrong et al. (2009) discussed the synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its use as a catalyst in aldol reactions. The study emphasized the importance of the carboxylic acid group's geometry in these reactions (Armstrong et al., 2009).

Exploration of Analogs and Derivatives

  • Avenoza et al. (2002) synthesized enantiopure analogues of 3-hydroxyproline, demonstrating the versatility of these compounds in the synthesis of other important analogues (Avenoza et al., 2002).

Exploring Structural and Pharmacological Properties

  • Grygorenko et al. (2006) reported on the stereoselective synthesis of novel rigid bicyclic proline analogues, illustrating their potential in designing peptidomimetics and peptide models (Grygorenko et al., 2006).

Novel Synthetic Approaches

  • Napolitano et al. (2010) described different approaches for synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, highlighting its potential as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

properties

IUPAC Name

(1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-4-5(7)2-1-3-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOPZLUEJMECES-PACXSXMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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